1-(3-(Methylamino)pyridin-2-yl)ethanone
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Overview
Description
1-(3-(Methylamino)pyridin-2-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methylamino group attached to the pyridine ring and an ethanone group
Preparation Methods
The synthesis of 1-(3-(Methylamino)pyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with methyl iodide to form 3-(methylamino)pyridine. This intermediate is then subjected to acylation using acetyl chloride to yield this compound. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
1-(3-(Methylamino)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-(Methylamino)pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-(Methylamino)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-(Methylamino)pyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Aminopyridin-3-yl)ethanone: This compound has an amino group instead of a methylamino group, leading to different chemical and biological properties.
1-(3-(Methylamino)pyrrolidin-1-yl)ethanone: This compound has a pyrrolidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-[3-(methylamino)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)8-7(9-2)4-3-5-10-8/h3-5,9H,1-2H3 |
InChI Key |
BMYQAFLMKUVGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)NC |
Origin of Product |
United States |
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